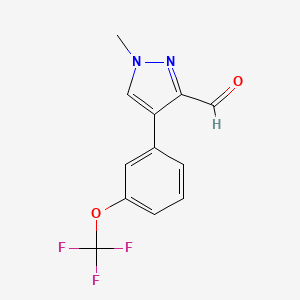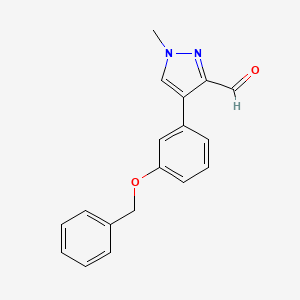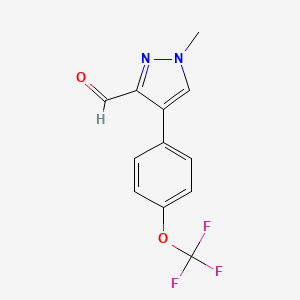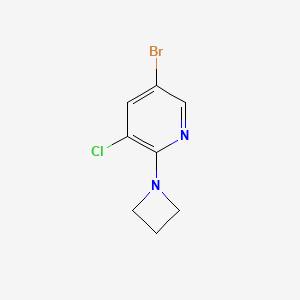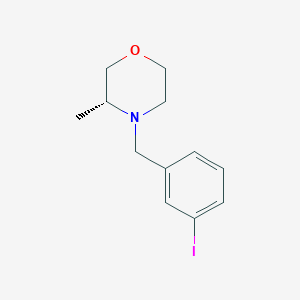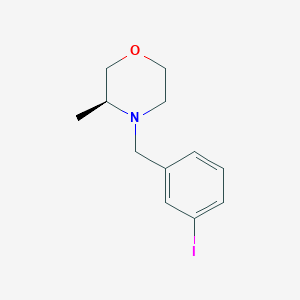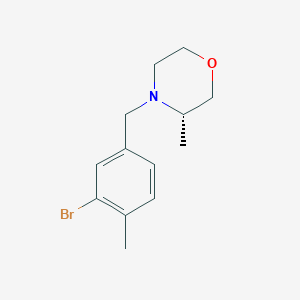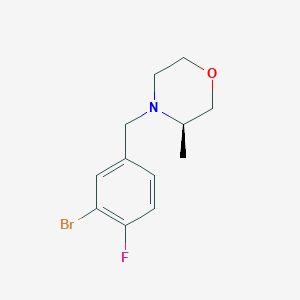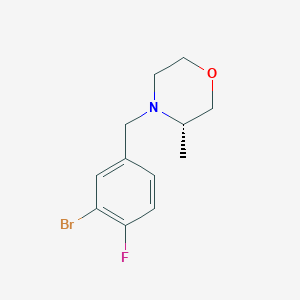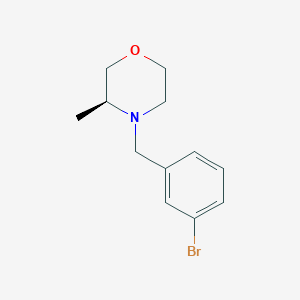
(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine: is a chemical compound characterized by a morpholine ring substituted with a 3-bromo-benzyl group and a methyl group at the 3rd position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromobenzyl chloride and 3-methylmorpholine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran. The reaction temperature is maintained at around 0°C to room temperature.
Catalysts: No specific catalysts are required, but the reaction may be facilitated by the presence of a base such as triethylamine.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control over temperature and pressure.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine: undergoes various types of reactions:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in a different functional group.
Substitution: Nucleophilic substitution reactions can occur at the bromo position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide or potassium permanganate are used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium iodide are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation Products: 3-bromo-benzyl-3-methyl-morpholine-4-one or carboxylic acid derivatives.
Reduction Products: 3-bromo-benzyl-3-methyl-morpholine with reduced bromo group.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-4-(3-Bromo-benzyl)-3-methyl-morpholine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine: is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other morpholine derivatives, such as 3-methylmorpholine and 4-bromomorpholine.
Uniqueness: The presence of the 3-bromo-benzyl group distinguishes it from other morpholine derivatives, providing unique chemical and biological properties.
Properties
IUPAC Name |
(3S)-4-[(3-bromophenyl)methyl]-3-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-10-9-15-6-5-14(10)8-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYZFODZYVKBJZ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Benzyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154902.png)
![2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154907.png)
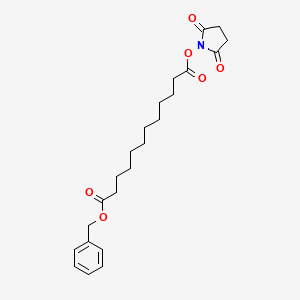
![(4S)-4-benzyl-3-[2-(3-chlorophenyl)acetyl]-1,3-Oxazolidin-2-one](/img/structure/B8154924.png)
